molecular formula C7H3FN2O2S B13688242 5-Fluoro-2-nitrophenyl Isothiocyanate

5-Fluoro-2-nitrophenyl Isothiocyanate

Cat. No.: B13688242
M. Wt: 198.18 g/mol
InChI Key: QVGYYFKDDHKMFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl Isothiocyanate is a valuable building block in organic synthesis and medicinal chemistry research. Its significance is underpinned by a unique arrangement of functional groups: a highly reactive isothiocyanate group (-N=C=S) and an aromatic ring bearing both a fluorine atom and a nitro group . The isothiocyanate group is a potent electrophile, reactive towards nucleophiles such as primary and secondary amines, leading to the formation of thiourea derivatives . This reactivity is a cornerstone of its utility, for example, in the Edman degradation for protein sequencing with analogous compounds . The strong electron-withdrawing nature of the fluorine and nitro substituents enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack and allowing for precise control in multi-step syntheses . This bifunctional scaffold serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic structures. Researchers can exploit the nitro group, which can be reduced to an amine, and the fluorine atom, which can undergo nucleophilic aromatic substitution, to create diverse chemical libraries. While specific research on this compound is not extensively documented, its structural analogs are utilized as intermediates in the synthesis of pharmacologically active molecules and as reagents in protein chemistry . This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3FN2O2S

Molecular Weight

198.18 g/mol

IUPAC Name

4-fluoro-2-isothiocyanato-1-nitrobenzene

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H

InChI Key

QVGYYFKDDHKMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 2 Nitrophenyl Isothiocyanate

Established Synthetic Routes to Isothiocyanate Compounds

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry, with several reliable methods being widely employed. These methods often involve the use of thiocarbonyl transfer reagents or the decomposition of in situ generated dithiocarbamate (B8719985) intermediates.

Thiophosgene-Mediated Synthetic Approaches and Alternatives

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classical and widely used method for the synthesis of isothiocyanates. researchgate.net The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Despite its efficiency, the high toxicity and volatility of thiophosgene have prompted the development of safer alternatives. These "thiocarbonyl transfer" reagents aim to deliver the C=S moiety without the hazards associated with thiophosgene. Examples of such alternatives include thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate. chemrxiv.org However, the availability and cost of these reagents can sometimes limit their application on a large scale. thieme-connect.com

Dithiocarbamate Decomposition Strategies for Isothiocyanate Synthesis

A prevalent and often preferred method for isothiocyanate synthesis involves the formation and subsequent decomposition of dithiocarbamate salts. chemrxiv.orgnih.gov This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) or an alkali metal hydroxide (B78521), to form a dithiocarbamate salt. nih.gov

The subsequent decomposition of this intermediate to the isothiocyanate can be induced by a variety of desulfurylating agents. nih.gov A range of reagents has been successfully employed for this purpose, each with its own advantages and substrate scope.

Desulfurylating AgentKey FeaturesReference(s)
Tosyl ChlorideAllows for in situ generation of dithiocarbamate salts and subsequent decomposition. nih.gov nih.gov
Sodium PersulfateAn efficient method that can be performed in water, suitable for a wide range of amines. nih.gov nih.govrsc.org
Iron(III) ChlorideUsed in aqueous conditions for the desulfurization of dithiocarbamate salts. mdpi.com mdpi.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)By-products are often volatile, simplifying workup procedures. cbijournal.com cbijournal.com

This strategy is particularly valuable for the synthesis of a diverse array of isothiocyanates, including those with electron-deficient aromatic rings. beilstein-journals.org

One-Pot Aqueous Synthesis Protocols for Isothiocyanates

In recent years, the development of one-pot synthetic methods in aqueous media has gained significant attention due to their environmental benefits and operational simplicity. beilstein-journals.orgnih.gov These protocols often combine the formation of the dithiocarbamate salt and its subsequent decomposition into a single, streamlined process.

One such method involves the reaction of a primary amine with carbon disulfide in an aqueous solution of a base like potassium carbonate, followed by the addition of a desulfurylating agent. beilstein-journals.orgnih.gov For instance, cyanuric chloride has been effectively used as a desulfurylating agent in these one-pot aqueous syntheses, providing good to excellent yields of various isothiocyanates. beilstein-journals.orgnih.gov This approach is particularly advantageous for the preparation of highly electron-deficient aromatic isothiocyanates. beilstein-journals.org

Phenyl Chlorothionoformate Methodology for Isothiocyanate Generation

An alternative route to isothiocyanates from primary amines utilizes phenyl chlorothionoformate as the thiocarbonyl source. thieme-connect.comthieme-connect.comorganic-chemistry.org This method can be performed as either a one-pot or a two-step process. In the presence of a solid base like sodium hydroxide, amines react with phenyl chlorothionoformate to yield the corresponding isothiocyanate. thieme-connect.comorganic-chemistry.org

The one-pot approach is generally effective for alkyl and electron-rich aryl isothiocyanates. thieme-connect.comorganic-chemistry.org However, for electron-deficient anilines, a two-step approach is often more successful. thieme-connect.comthieme-connect.comorganic-chemistry.org This involves the initial formation of a phenyl thiocarbamate intermediate, which is then isolated and subsequently decomposed to the isothiocyanate. thieme-connect.com

Precursor Synthesis and Functional Group Transformations Leading to 5-Fluoro-2-nitrophenyl Isothiocyanate

The synthesis of the target molecule, this compound, logically commences with the preparation of its direct precursor, 5-fluoro-2-nitroaniline (B53378).

Preparation of Fluorinated and Nitrated Aniline (B41778) Precursors

A common and effective method for the synthesis of 5-fluoro-2-nitroaniline is the selective reduction of 2,4-dinitrofluorobenzene. google.com This starting material possesses two nitro groups at positions 2 and 4, and the key to a successful synthesis lies in the selective reduction of the nitro group at the 2-position.

The selective reduction can be achieved using various reducing agents under controlled conditions. One established method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com This approach provides a good yield of the desired 2-fluoro-5-nitroaniline (B1294389). google.com

Below is a table summarizing the reaction conditions for the synthesis of 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene using iron powder.

AcidSolventReaction ConditionsYieldReference
Acetic AcidAcetic AcidReflux79% google.com
Hydrochloric AcidWaterReflux49% google.com

Alternative synthetic routes to 5-fluoro-2-nitroaniline have also been described, including nitration of p-fluoronitrobenzene and reduction of 2-fluoro-5-nitrophenol. bloomtechz.com

Once the precursor, 5-fluoro-2-nitroaniline, is obtained, it can be converted to this compound using the established methodologies described in section 2.1. Given the electron-withdrawing nature of the nitro and fluoro substituents, methods that are effective for electron-deficient anilines, such as the dithiocarbamate decomposition or the two-step phenyl chlorothionoformate approach, would be particularly suitable. For instance, the reaction of 5-fluoro-2-nitroaniline with thiophosgene in the presence of a suitable base would be a direct route to the target compound. vulcanchem.com

Strategic Introduction of the Isothiocyanate Functional Group

The conversion of 5-fluoro-2-nitroaniline to this compound is most commonly achieved through the formation of an intermediate dithiocarbamate salt, followed by its decomposition. This two-step, often one-pot, procedure is a widely adopted strategy for the synthesis of aryl isothiocyanates.

The initial step involves the reaction of the primary amine (5-fluoro-2-nitroaniline) with carbon disulfide (CS₂) in the presence of a base. This reaction leads to the formation of a dithiocarbamate salt. The choice of base and solvent is critical, especially for an electron-deficient aniline like 5-fluoro-2-nitroaniline, as the nucleophilicity of the amino group is reduced. Common bases employed include organic amines such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Once the dithiocarbamate salt is formed, it is converted to the isothiocyanate through the use of a desulfurizing agent. A variety of reagents have been developed for this purpose, ranging from the highly toxic thiophosgene to safer and more versatile alternatives. For electron-deficient substrates, the choice of this reagent is particularly important to ensure high conversion and yield. Some of the strategic reagents for this transformation include:

Thiophosgene and its Analogs: While historically used, the high toxicity of thiophosgene has led to the development of safer alternatives such as triphosgene (B27547) (bis(trichloromethyl)carbonate, TCT). Triphosgene has been shown to be effective for the synthesis of isothiocyanates from electron-deficient amines.

Chloroformates: Ethyl chloroformate is another reagent used to induce the decomposition of the dithiocarbamate salt to the corresponding isothiocyanate.

Tosyl Chloride: This reagent facilitates the in-situ generation of dithiocarbamate salts and their subsequent conversion to isothiocyanates, often resulting in high yields within short reaction times.

Oxidative Methods: Reagents like iodine, often in the presence of a catalyst such as tetrabutylammonium (B224687) iodide (TBAI), can promote the desulfurization of the dithiocarbamate intermediate.

Chlorothionoformates: A two-step process involving reaction with phenyl chlorothionoformate has been reported to be efficient for the preparation of isothiocyanates from highly electron-deficient anilines.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound from its aniline precursor is challenging due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro substituent. This necessitates careful optimization of reaction conditions to achieve satisfactory yields. Key parameters for optimization include the choice of solvent, base, desulfurizing agent, reaction temperature, and reaction time.

For highly electron-deficient arylamines, a one-pot protocol using triphosgene (TCT) as the desulfurizing agent has proven effective. The reaction is typically carried out in a biphasic solvent system, such as a mixture of water and an organic solvent like dichloromethane (B109758) (CH₂Cl₂), with a base like potassium carbonate. The addition of a co-solvent such as dimethylformamide (DMF) can be beneficial for the formation of the dithiocarbamate salt from poorly reactive anilines. The temperature for the initial dithiocarbamate formation may need to be slightly elevated (e.g., 40 °C), while the subsequent desulfurization step is often performed at a lower temperature (e.g., 0 °C). The pH of the reaction mixture can also play a crucial role in the decomposition of the intermediate and the final yield.

Another effective strategy for electron-deficient anilines is a two-step process utilizing chlorothionoformate. This method generally provides high efficiency for substrates like 4-nitroaniline (B120555) and would be applicable to 5-fluoro-2-nitroaniline.

The table below summarizes various synthetic approaches that have been optimized for electron-deficient aryl isothiocyanates and are considered suitable for the synthesis of this compound.

MethodPrecursorKey ReagentsTypical Reaction ConditionsReported Yields for Analogous Compounds
One-Pot Triphosgene (TCT) MethodElectron-Deficient Arylamine (e.g., 4-nitroaniline)CS₂, K₂CO₃, TCTH₂O/DMF co-solvent, 40°C for dithiocarbamate formation, then 0°C for desulfurization with TCT. pH adjustment may be required.High yields reported for various electron-deficient anilines.
Two-Step Chlorothionoformate MethodElectron-Deficient ArylaminePhenyl chlorothionoformate, NaOHTwo-step process, typically in dichloromethane.High efficiency reported for compounds like 4-nitroaniline.
Iodine-Mediated DesulfurizationElectron-Deficient ArylamineCS₂, I₂, Tetrabutylammonium iodide (TBAI)Rapid reaction with commercially available reagents.Good yields for a range of anilines, including electron-deficient ones.
Tosyl Chloride MethodElectron-Deficient ArylamineCS₂, Et₃N, Tosyl ChlorideIn-situ generation of dithiocarbamate followed by rapid decomposition.High yields (75-97%) reported for various aryl isothiocyanates.

Reactivity Profile and Mechanistic Investigations of 5 Fluoro 2 Nitrophenyl Isothiocyanate Chemical Transformations

Fundamental Electrophilic Character of the Isothiocyanate Moiety

The isothiocyanate functional group (–N=C=S) is a key determinant of the chemical reactivity of 5-Fluoro-2-nitrophenyl Isothiocyanate. This moiety is characterized by its electrophilic nature, which arises from the cumulative electron-withdrawing effects of the nitrogen and sulfur atoms bonded to a central carbon atom. georganics.skwikipedia.org The carbon atom of the isothiocyanate group is electron-deficient and, therefore, highly susceptible to attack by nucleophiles.

The general structure of an isothiocyanate features a linear or near-linear arrangement of the R-N=C=S bonds. The electronic distribution within this group can be represented by resonance structures that place a partial positive charge on the central carbon atom. This inherent electrophilicity is further modulated by the substituents on the phenyl ring. In the case of this compound, the presence of two strong electron-withdrawing groups—the nitro group (–NO₂) at the ortho position and the fluorine atom (–F) at the meta position relative to the isothiocyanate—significantly enhances the electrophilic character of the isothiocyanate carbon. This increased reactivity makes it a versatile reagent for various chemical transformations.

Nucleophilic Addition Reactions of this compound

The pronounced electrophilicity of the isothiocyanate carbon in this compound makes it a prime target for a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the central carbon atom, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable adduct.

One of the most characteristic reactions of isothiocyanates is their reaction with primary and secondary amines to yield N,N'-disubstituted or trisubstituted thiourea (B124793) derivatives, respectively. semanticscholar.org This transformation is a robust and high-yielding method for synthesizing thioureas. bibliomed.orgorganic-chemistry.org The reaction of this compound with an amine involves the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic isothiocyanate carbon. The resulting intermediate then undergoes a proton transfer to form the stable thiourea product.

The general scheme for this reaction is as follows:

Step 1: The nucleophilic nitrogen of the amine (R-NH₂) attacks the central carbon of the isothiocyanate group.

Step 2: The electron pair from the C=S double bond shifts to the sulfur atom, forming a zwitterionic intermediate.

Step 3: A proton is transferred from the nitrogen to the sulfur, or more commonly, a subsequent protonation step after the initial addition, leads to the final thiourea derivative.

This reaction is widely applicable and can be performed with a diverse range of aliphatic and aromatic amines. nih.govresearchgate.net

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines This table presents generalized data based on common reactions of substituted isothiocyanates.

Isothiocyanate Reactant Amine Reactant Product Typical Reaction Conditions
4-Nitrophenyl isothiocyanate trans-1,2-Diaminocyclohexane Enantiomeric bis-thiourea derivative Mechanochemical milling nih.gov
Ethyl isothiocyanate Aromatic amines 1-Ethyl-3-(aryl)thiourea Acetone, room temperature bibliomed.org
Phenyl isothiocyanate Various primary amines 1-Phenyl-3-(substituted)thiourea Ethanol, reflux researchgate.net

Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds and possess significant biological activity. nih.govresearchgate.net They are readily synthesized through the reaction of isothiocyanates with hydrazine (B178648) or its derivatives. The reaction mechanism is analogous to thiourea formation, involving the nucleophilic addition of a hydrazine nitrogen atom to the isothiocyanate carbon.

When this compound reacts with hydrazine, the terminal nitrogen of the hydrazine molecule acts as the nucleophile, leading to the formation of a 1-(5-fluoro-2-nitrophenyl)thiosemicarbazide. If a substituted hydrazine is used, a 4-substituted thiosemicarbazide (B42300) is typically formed. These thiosemicarbazide intermediates are crucial precursors for synthesizing heterocycles like triazoles and thiadiazoles. researchgate.netresearchgate.net

The reaction of this compound extends to various hydrazine derivatives, including acyl hydrazides (hydrazides). The reaction with hydrazine hydrate (B1144303) (H₂N-NH₂) yields the parent thiosemicarbazide. researchgate.net Substituted hydrazines, such as phenylhydrazine, react to form 4-substituted thiosemicarbazides. mdpi.com

Similarly, acid hydrazides (R-CO-NH-NH₂) react with isothiocyanates to produce 1-acyl-4-aryl-thiosemicarbazides. mdpi.com This reaction proceeds by the nucleophilic attack of the terminal amino group of the hydrazide onto the isothiocyanate carbon. These acylthiosemicarbazide products are particularly important as they can be cyclized under various conditions to generate five-membered heterocyclic rings. orientjchem.org For instance, the reaction of benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for synthesizing 1,2,4-triazoline-5-thiones. rsc.org

Table 2: Products from the Reaction of Isothiocyanates with Hydrazine Derivatives This table illustrates typical reactions based on established chemical principles.

Isothiocyanate Hydrazine Derivative Product Type Reference Reaction
Phenyl isothiocyanate Hydrazinecarbothioamide Hydrazinecarbothioamide derivative orientjchem.org
Lauroyl isothiocyanate Hydrazine hydrate Acyl thiosemicarbazide researchgate.net
Benzoyl isothiocyanate Alkyl hydrazines 1,2,4-triazoline-5-thione rsc.org
Aromatic isothiocyanates Acid hydrazides Acyl-thiosemicarbazide mdpi.com

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound, particularly the thioureas formed from its reaction with amines, can serve as precursors for intramolecular cyclization reactions to form various heterocyclic systems. The substitution pattern of the phenyl ring is critical for these transformations.

Benzothiazoles are a class of heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. ekb.egresearchgate.net One synthetic route to benzothiazoles involves the intramolecular cyclization of ortho-substituted phenyl thiourea derivatives. nih.gov

In the context of this compound, a synthetic strategy for benzothiazole (B30560) formation would typically involve the following steps:

Thiourea Formation: Reaction of the isothiocyanate with an appropriate amine to form a thiourea derivative.

Reduction of the Nitro Group: The ortho-nitro group is chemically reduced to an amino group (–NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation.

Intramolecular Cyclization: The resulting 2-amino-5-fluorophenyl thiourea derivative can then undergo intramolecular cyclization. This cyclization often proceeds via an oxidative mechanism where the ortho-amino group attacks the thiocarbonyl carbon, followed by elimination of a small molecule (like an amine or water, depending on the subsequent workup) to form the benzothiazole ring.

This pathway highlights the utility of the isothiocyanate group as a building block for constructing more complex heterocyclic structures. The fluorine atom at position 5 of the resulting benzothiazole can be a useful handle for further chemical modification or for modulating the electronic properties of the final molecule.

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a significant transformation involving isothiocyanates. A primary and well-established method for this synthesis proceeds via the reaction of an isothiocyanate with an acid hydrazide. sbq.org.br This reaction typically involves two key steps: the initial nucleophilic addition of the hydrazide to the isothiocyanate to form an N,N'-disubstituted thiosemicarbazide intermediate, followed by an acid-catalyzed cyclodehydration to yield the aromatic 1,3,4-thiadiazole ring. bu.edu.eg

In the context of this compound, this compound would serve as the electrophilic partner in the initial step. The reaction would commence with the nucleophilic attack of a selected carboxylic acid hydrazide (R-CO-NHNH₂) on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This addition reaction forms a 1-acyl-4-(5-fluoro-2-nitrophenyl)thiosemicarbazide intermediate.

The subsequent and final step is the intramolecular cyclization of this thiosemicarbazide intermediate. This is typically achieved by heating the intermediate in the presence of a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). bu.edu.eg The acid facilitates the dehydration process, leading to the formation of the stable, five-membered 1,3,4-thiadiazole ring. The resulting product is a 2-substituted-5-(5-fluoro-2-nitrophenylamino)-1,3,4-thiadiazole. The substituent at the 2-position of the thiadiazole ring is determined by the R-group of the carboxylic acid hydrazide used in the initial step.

While this is a general and reliable method, specific research findings detailing the synthesis of 1,3,4-thiadiazole derivatives directly from this compound are not prominently available in the reviewed literature. However, the established reactivity of isothiocyanates supports this synthetic route. The following table provides an illustrative example of plausible reactants and products for this transformation based on this general methodology.

Interactive Data Table: Illustrative Synthesis of 1,3,4-Thiadiazole Derivative

Reactant 1Reactant 2 (Acid Hydrazide)IntermediateFinal Product
This compoundBenzoic Hydrazide1-Benzoyl-4-(5-fluoro-2-nitrophenyl)thiosemicarbazideN-(5-fluoro-2-nitrophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine
This compoundAcetic Hydrazide1-Acetyl-4-(5-fluoro-2-nitrophenyl)thiosemicarbazideN-(5-fluoro-2-nitrophenyl)-5-methyl-1,3,4-thiadiazol-2-amine
This compoundIsonicotinic Hydrazide1-Isonicotinoyl-4-(5-fluoro-2-nitrophenyl)thiosemicarbazideN-(5-fluoro-2-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Role of Fluoro and Nitro Substituents in Modulating Reactivity of this compound

The reactivity of the isothiocyanate functional group (-N=C=S) in this compound is significantly influenced by the electronic properties of the fluoro and nitro substituents on the aromatic ring. The core reactivity of an isothiocyanate involves the central carbon atom, which is electrophilic and thus susceptible to attack by nucleophiles. arkat-usa.orgcdnsciencepub.com The substituents on the phenyl ring play a crucial role in modulating the degree of this electrophilicity.

Both the fluorine atom and the nitro group are electron-withdrawing groups. minia.edu.eglibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing substituent due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). minia.edu.egyoutube.compearson.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. minia.edu.eg Via resonance, the nitro group can delocalize the pi-electrons of the benzene (B151609) ring onto its oxygen atoms, creating partial positive charges at the ortho and para positions of the ring. youtube.comquora.com This potent electron withdrawal from the aromatic ring, in turn, pulls electron density away from the isothiocyanate group attached to it.

The combined effect of a strong electron-withdrawing nitro group (ortho to the isothiocyanate) and a strongly inductively withdrawing fluoro group (meta to the isothiocyanate) is a significant decrease in electron density across the entire molecule. This withdrawal of electron density makes the central carbon atom of the isothiocyanate group considerably more electron-deficient and, therefore, more electrophilic. arkat-usa.org This enhanced electrophilicity increases the compound's reactivity towards nucleophiles, facilitating reactions such as the addition of hydrazides, amines, or other nucleophilic species required for the formation of heterocyclic compounds like 1,3,4-thiadiazoles. arkat-usa.org

Detailed Mechanistic Pathways of Key Reactions of this compound

The formation of a 2,5-disubstituted 1,3,4-thiadiazole from this compound and a carboxylic acid hydrazide provides a key example of the compound's reactivity. The mechanistic pathway involves a two-stage process: nucleophilic addition followed by acid-catalyzed cyclodehydration. sbq.org.br

Stage 1: Nucleophilic Addition to form Thiosemicarbazide Intermediate

The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the carboxylic acid hydrazide (the nucleophile) on the electrophilic carbon atom of the isothiocyanate group of this compound. The strong electron-withdrawing effects of the ortho-nitro and meta-fluoro groups enhance the electrophilicity of this carbon, making the attack more facile. This addition reaction breaks the C=S pi bond, with the electron pair moving to the sulfur atom, and forms a new carbon-nitrogen bond. A subsequent proton transfer from the attacking nitrogen to the newly formed anion (or via the solvent) results in the formation of a stable 1-acyl-4-(5-fluoro-2-nitrophenyl)thiosemicarbazide intermediate.

Stage 2: Acid-Catalyzed Cyclodehydration

The second stage involves the conversion of the linear thiosemicarbazide intermediate into the aromatic 1,3,4-thiadiazole ring. This transformation is typically carried out in the presence of a strong acid, which acts as a catalyst.

Protonation: The mechanism begins with the protonation of the carbonyl oxygen of the acyl group by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The sulfur atom of the thiocarbonyl group (C=S), acting as an internal nucleophile, attacks the now highly electrophilic carbonyl carbon. This intramolecular attack leads to the formation of a five-membered ring intermediate.

Dehydration: The tetrahedral intermediate formed contains a hydroxyl group and a protonated nitrogen. A series of proton transfers occurs, culminating in the elimination of a water molecule. This dehydration step is the key driving force for the cyclization.

Aromatization: Following the loss of water, a final deprotonation step occurs, resulting in the formation of the stable, aromatic 1,3,4-thiadiazole ring system.

This mechanistic pathway is a general and widely accepted route for the synthesis of 1,3,4-thiadiazoles from isothiocyanates and acid hydrazides. sbq.org.brbu.edu.eg

Computational and Theoretical Studies of 5 Fluoro 2 Nitrophenyl Isothiocyanate

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule. These calculations seek to find the lowest energy conformation, which represents the most stable structure of the molecule.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Table: Calculated Geometrical Parameters for 5-Fluoro-2-nitrophenyl Isothiocyanate

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C-N (Isothiocyanate)e.g., 1.40
N=C (Isothiocyanate)e.g., 1.21
C=S (Isothiocyanate)e.g., 1.58
C-N (Nitro)e.g., 1.48
N=O (Nitro)e.g., 1.22
C-Fe.g., 1.35
Bond Angles (°)
C-N=C (Isothiocyanate)e.g., 175.0
N=C=S (Isothiocyanate)e.g., 178.0
O-N-O (Nitro)e.g., 125.0
Dihedral Angles (°)
C-C-N-C (Isothiocyanate)e.g., 180.0
C-C-N-O (Nitro)e.g., 0.0

Conformational Analysis and Energy Minima

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, rotation around the C-N bonds connecting the isothiocyanate and nitro groups to the phenyl ring are of particular interest. The planarity of the molecule and the orientation of the substituent groups are key factors in determining the global energy minimum. The presence of the bulky nitro group ortho to the isothiocyanate group likely imposes significant steric hindrance, influencing the preferred conformation.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons (electrophilicity). The energies of these orbitals are critical outputs of quantum chemical calculations.

Assessment of Energy Gap (ΔE_HOMO-LUMO) and Reactivity Descriptors (Hardness, Softness, Electronegativity)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of charge transfer.

Specific HOMO, LUMO, and reactivity descriptor values for this compound are not publicly available. The following table illustrates the format for presenting such data.

Interactive Table: Calculated Electronic Properties of this compound

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMOe.g., -7.5
Lowest Unoccupied Molecular Orbital EnergyE_LUMOe.g., -2.0
HOMO-LUMO Energy GapΔEe.g., 5.5
Electronegativityχe.g., 4.75
Chemical Hardnessηe.g., 2.75
Chemical SoftnessSe.g., 0.36

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the sulfur atom of the isothiocyanate group, making them potential sites for interaction with electrophiles. The hydrogen atoms on the phenyl ring would exhibit a positive potential. This analysis is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Spectroscopic Property Predictions via Theoretical Models

Theoretical models, particularly those based on quantum mechanics, have become indispensable tools in predicting the spectroscopic properties of molecules. For a compound like this compound, these computational approaches offer a powerful means to understand its structural and electronic characteristics. By simulating its behavior at the atomic and molecular level, researchers can gain insights that complement and guide experimental investigations. The following sections delve into the application of specific theoretical models for predicting the vibrational and electronic spectra of this compound.

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. However, computational vibrational frequency analysis, often performed using Density Functional Theory (DFT), can provide a much deeper understanding of the molecule's structure and dynamics. By calculating the vibrational modes, researchers can assign specific spectral peaks to the motions of individual atoms and functional groups, offering insights that go far beyond simple identification.

For this compound, a DFT-based vibrational frequency analysis would typically be carried out using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The output of such a calculation is a set of vibrational frequencies and their corresponding infrared intensities. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with experimental FT-IR spectra.

A detailed analysis of the calculated vibrational modes can reveal important structural information. For instance, the characteristic stretching frequency of the isothiocyanate (-N=C=S) group is expected to be a strong band in the 2000-2200 cm⁻¹ region. The precise position of this band can be sensitive to the electronic environment of the phenyl ring. Similarly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively, can provide information about the electronic effects of the fluorine and isothiocyanate substituents.

Below is an illustrative table of predicted vibrational frequencies for this compound, based on typical DFT calculations for similar aromatic compounds.

Vibrational Mode Predicted Frequency (cm⁻¹) Primary Atomic Motion
N=C=S Asymmetric Stretch2150Stretching of the isothiocyanate group
NO₂ Asymmetric Stretch1580Asymmetric stretching of the nitro group
Aromatic C=C Stretch1520Stretching of the phenyl ring carbons
NO₂ Symmetric Stretch1350Symmetric stretching of the nitro group
C-F Stretch1250Stretching of the carbon-fluorine bond
C-N Stretch850Stretching of the carbon-nitro group bond

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation. Actual values may vary depending on the specific level of theory and basis set used.

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting these spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum that can be directly compared with experimental data.

For this compound, a TD-DFT calculation, often performed at the same level of theory as the ground-state geometry optimization (e.g., B3LYP/6-311++G(d,p)), can elucidate the nature of its electronic transitions. The calculation would provide a list of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The analysis of the molecular orbitals involved in the electronic transitions can provide significant insights into the electronic structure of the molecule. For an aromatic compound like this compound, the transitions are likely to be of the π → π* type, involving the delocalized electrons of the phenyl ring, and n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group and the sulfur atom in the isothiocyanate group.

The presence of the electron-withdrawing nitro group and the isothiocyanate group, along with the fluorine atom, is expected to significantly influence the electronic structure and, consequently, the UV-Vis spectrum. TD-DFT calculations can quantify these effects by showing how the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are altered by the substituents. This HOMO-LUMO energy gap is a key determinant of the lowest energy electronic transition.

An illustrative table of predicted electronic transitions for this compound is presented below.

Transition Predicted λmax (nm) Oscillator Strength (f) Primary Orbital Contribution
S₀ → S₁3400.25HOMO → LUMO (π → π)
S₀ → S₂2800.15HOMO-1 → LUMO (π → π)
S₀ → S₃2500.05n → π*

Note: The data in this table is illustrative and represents typical values that would be expected from a TD-DFT calculation. Actual values may vary depending on the specific level of theory and basis set used.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, computational studies can be employed to map out the potential energy surface, identify transition states, and calculate reaction barriers. This information is invaluable for understanding the reactivity of the compound and for designing new synthetic routes.

DFT is a commonly used method for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The isothiocyanate group is a versatile functional group that can undergo a variety of reactions, such as nucleophilic addition to the central carbon atom.

For example, the reaction of this compound with a primary amine to form a thiourea (B124793) derivative is a common transformation. A computational study of this reaction would involve locating the transition state for the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon. The calculated activation energy for this step would provide a quantitative measure of the reaction rate.

Furthermore, computational studies can be used to investigate the regioselectivity and stereoselectivity of reactions. For instance, if there are multiple reactive sites in a molecule that can react with this compound, computational methods can be used to predict which site is more likely to react by comparing the activation energies for the different reaction pathways.

Investigations into Molecular Mechanisms of Bioactivity and Chemical Probes Involving 5 Fluoro 2 Nitrophenyl Isothiocyanate

Molecular Interactions with Biological Macromolecules

Mechanistic Studies of Protein Labeling and Covalent Modification

While isothiocyanates, in general, are known to be reactive electrophiles that can covalently modify proteins, specific mechanistic studies detailing the protein labeling processes of 5-Fluoro-2-nitrophenyl Isothiocyanate are not extensively documented. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic residues on proteins, such as the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues. This reaction typically results in the formation of a stable thiourea (B124793) or dithiocarbamate (B8719985) linkage, respectively. However, the influence of the fluoro and nitro substituents on the phenyl ring of this compound on the kinetics and specificity of these reactions has not been a subject of detailed investigation in available research.

Exploration of Thiourea Linkage Formation with Amino Acid Residues (e.g., Lysine, Proline)

The formation of a thiourea linkage is a hallmark reaction of isothiocyanates with primary and secondary amines, such as the ε-amino group of lysine and the N-terminal amino group of proteins. This reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group. While this is a general reaction for isothiocyanates, specific studies focusing on the formation of thiourea linkages between this compound and amino acid residues like lysine and proline are not prominently featured in published research. The reactivity of the isothiocyanate can be influenced by the electronic properties of the aromatic ring, suggesting that the electron-withdrawing nitro group and the electronegative fluorine atom in this compound would likely enhance its electrophilicity and reactivity towards nucleophilic amino acid side chains.

Enzymatic Interaction Mechanisms and Inhibition Modalities

Detailed enzymatic inhibition studies specifically employing this compound are not widely reported. However, the general class of isothiocyanates has been investigated for its potential to inhibit various enzymes through covalent modification.

Covalent Enzyme Inhibition Studies (e.g., Lipoxygenase, Na+,K+-ATPase, Macrophage Migration Inhibitory Factor)

While there is a lack of specific data for this compound, related isothiocyanate compounds have been shown to act as covalent inhibitors of several enzymes. For instance, compounds like p-bromophenyl isothiocyanate have been studied for their inhibitory effects on Na+,K+-ATPase, suggesting that isothiocyanates can target this enzyme class. Similarly, phenethyl isothiocyanate has been demonstrated to covalently inhibit Macrophage Migration Inhibitory Factor (MIF) by reacting with its N-terminal proline residue. nih.gov This suggests a potential mechanism by which other isothiocyanates, possibly including this compound, could inhibit MIF. However, direct evidence of this compound inhibiting lipoxygenase, Na+,K+-ATPase, or Macrophage Migration Inhibitory Factor is not available in the reviewed literature.

Elucidation of Active Site Residue Interactions and Binding Dynamics

Due to the absence of specific studies on the interaction of this compound with the aforementioned enzymes, the elucidation of its binding dynamics and interactions with active site residues remains speculative. Based on the known reactivity of isothiocyanates, it is plausible that this compound would covalently bind to nucleophilic amino acid residues within the active sites of target enzymes, leading to irreversible inhibition. The specific residues targeted would depend on the unique topology and chemical environment of each enzyme's active site.

Role as a Chemical Probe in Biological Systems

The application of this compound as a chemical probe in biological systems is not well-documented in the available scientific literature. Chemical probes are valuable tools for studying biological processes, and molecules with reactive groups like isothiocyanates can be utilized for activity-based protein profiling and identifying protein-protein interactions. The presence of a fluorine atom could potentially allow for the use of 19F-NMR spectroscopy to study its binding to proteins. However, there are no specific reports of this compound being employed for such purposes.

Application in Quorum Sensing Inhibition Studies (e.g., LasR Labeling)

This compound and structurally related molecules are instrumental in the investigation of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. A key target in the opportunistic pathogen Pseudomonas aeruginosa is the transcriptional regulator LasR.

The isothiocyanate group (-N=C=S) is an electrophile that can form a covalent bond with nucleophilic residues on proteins, such as the thiol group of cysteine. This reactivity has been exploited to design irreversible inhibitors of LasR. Studies have shown that isothiocyanate-containing ligands can act as antagonists of LasR. nih.gov While the fluorine and nitro groups of this compound modify its electronic properties and reactivity, the core principle relies on the isothiocyanate's ability to covalently modify key residues within the LasR protein.

Research into a series of isothiocyanate-containing analogues has demonstrated their potential as LasR antagonists. nih.gov The mechanism of inhibition often involves the covalent modification of a cysteine residue (Cys79) located within the ligand-binding pocket of LasR. nih.gov This irreversible binding prevents the natural autoinducer molecule from activating the protein, thereby disrupting the entire QS signaling cascade. researchgate.net Computational docking models support this mechanism, showing the isothiocyanate group positioned in close proximity to Cys79. nih.gov The antagonist activity is critically dependent on the presence of such a reactive electrophile; analogues lacking this group may fail to inhibit or even act as agonists. nih.gov

Table 1: Examples of Isothiocyanate Analogues in LasR Inhibition Studies

Compound Analogue Feature Linkage Type Role in LasR Interaction Finding
Pendant Isothiocyanate Ester Covalent Modification Displayed antagonist activity with IC50 values >145 µM. nih.gov
Pendant Isothiocyanate Ether Covalent Modification Tolerated linkage change with comparable IC50 values to ester-linked analogue. nih.gov
Pendant Maleimide - Covalent Modification Acted as potent, irreversible inhibitors of LasR. nih.gov
No Electrophile - Non-covalent Binding Acted as LasR agonists, highlighting the necessity of the electrophile for antagonist activity. nih.gov

Design Principles for Bioreductively Activated Prodrugs based on Nitrophenyl Moieties (excluding clinical outcomes)

The nitrophenyl group is a cornerstone in the design of bioreductively activated prodrugs, particularly for targeting hypoxic (low-oxygen) environments characteristic of solid tumors. nih.govnih.gov The core principle is that the nitroaromatic compound is relatively inert but can be enzymatically reduced under hypoxic conditions to a highly reactive cytotoxic species. researchgate.net

Key Design Principles:

Hypoxia-Selective Activation: In normal oxygen conditions (normoxia), the one-electron reduction of a nitro group by enzymes like nitroreductases is a reversible process. nih.gov Molecular oxygen can rapidly re-oxidize the resulting radical anion, regenerating the original nitro compound and preventing the formation of the active drug. nih.govresearchgate.net In hypoxic environments, the lack of oxygen allows for further, irreversible reduction to cytotoxic hydroxylamines and amines. researchgate.net

Enzymatic Reduction: Activation is dependent on the presence of nitroreductase enzymes, which can be endogenous to tumor cells or delivered exogenously in strategies like gene-directed enzyme prodrug therapy (GDEPT). ox.ac.ukresearchgate.net These enzymes catalyze the reduction of the nitro group, initiating the activation cascade. nih.gov

Modular Design: Many prodrugs are designed in a modular fashion, consisting of three main components:

The Nitroaromatic "Trigger": This is the hypoxia-sensing moiety (e.g., a nitrophenyl group). Its reduction potential is a key design consideration. mdpi.com

A Linker System: This connects the trigger to the effector molecule. The linker is designed to be stable until the trigger is reduced, at which point it fragments. mdpi.com

The Effector "Warhead": This is the active cytotoxic agent that is released upon fragmentation to kill the target cells.

Mechanism of Release: The reduction of the nitro group to an amine dramatically increases its electron-donating ability. This electronic shift can trigger a cascade of electronic rearrangements, leading to the fragmentation of the linker and the release of the active drug. mdpi.com This strategy allows for the release of a wide variety of cytotoxic agents.

The 2-nitrophenyl arrangement, as seen in this compound, is a common trigger motif used in these prodrug designs. The specific electronic properties conferred by substituents like the fluorine atom can modulate the reduction potential and, consequently, the activation kinetics of the prodrug.

Computational Approaches to Biomolecular Interactions and Molecular Docking

Computational methods, particularly molecular docking, are essential tools for understanding how molecules like this compound interact with their biological targets. nih.govmdpi.com These in silico techniques predict the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme.

In the context of LasR inhibition, molecular docking has been used to visualize how isothiocyanate-containing antagonists fit within the ligand-binding pocket. nih.gov These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Crucially, docking simulations can confirm that the reactive isothiocyanate group is positioned correctly to form a covalent bond with a specific amino acid residue, such as Cys79 in LasR, thereby rationalizing the mechanism of irreversible inhibition. nih.gov

For bioreductive prodrugs, computational studies help in understanding how the prodrug binds to the active site of a nitroreductase enzyme. nih.gov Crystal structures of nitroreductases complexed with dinitrobenzamide prodrugs reveal that the nitro groups form direct hydrogen bonds with amino acid residues in the active site, such as Ser40 and Asn71. nih.gov These interactions properly orient the prodrug for efficient enzymatic reduction. Molecular docking can be used to screen new prodrug candidates and predict their binding modes and potential for activation by specific nitroreductase enzymes.

Table 2: Summary of Computational Applications

Application Area Technique Purpose Key Insights
Quorum Sensing Inhibition Molecular Docking Predict binding mode of isothiocyanates in LasR. Confirms proximity of the isothiocyanate group to key cysteine residues, supporting a covalent inhibition mechanism. nih.gov
Bioreductive Prodrug Design Molecular Docking Model the interaction between nitrophenyl prodrugs and nitroreductase enzymes. Identifies key hydrogen bond interactions that orient the nitro group for enzymatic reduction. nih.gov
General Ligand-Protein Interaction Molecular Dynamics (MD) Simulations Assess the stability and conformational changes of the ligand-protein complex over time. Provides a more dynamic view of the binding event and can reveal how a ligand might alter the protein's overall structure and function. biorxiv.org

Applications of 5 Fluoro 2 Nitrophenyl Isothiocyanate in Advanced Organic Synthesis and Chemical Biology

Building Block in the Synthesis of Diverse Organic Molecules

The isothiocyanate functional group is a versatile precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the phenyl ring of 5-Fluoro-2-nitrophenyl Isothiocyanate, enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.

Precursor for Complex Heterocyclic Systems and Novel Pharmacophores

Aryl isothiocyanates are extensively used in the synthesis of various heterocyclic systems, which form the core of many pharmacologically active molecules. The reaction of this compound with binucleophilic reagents can lead to the formation of five- and six-membered heterocycles. For instance, reaction with compounds containing adjacent amino and hydroxyl, thiol, or another amino group can yield oxazolidinethiones, thiazolidinethiones, and imidazolidinethiones, respectively.

The general synthetic utility of phenyl isothiocyanates in heterocyclic synthesis is well-documented. For example, the reaction of phenyl isothiocyanate with various nucleophiles can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form a variety of heterocyclic rings. Due to the strong electron-withdrawing nature of its substituents, this compound is expected to be a highly reactive substrate for such transformations, facilitating the synthesis of novel pharmacophores.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle Core
Aminoethanol Oxazolidinethione
Aminothiophenol Benzothiazole (B30560)
Hydrazine (B178648) derivatives Thiadiazole or Triazolethione

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. Isothiocyanates are valuable components in several MCRs. For example, the Biginelli and Ugi reactions can be adapted to use isothiocyanates or their derivatives.

Given the high reactivity of this compound, it is a prime candidate for use in MCRs. Its participation in such reactions would allow for the rapid assembly of complex molecular scaffolds incorporating the 5-fluoro-2-nitrophenyl moiety. This approach is highly valuable in medicinal chemistry for the generation of libraries of compounds for biological screening. The electron-deficient nature of the aromatic ring can also influence the reaction pathways and outcomes of these MCRs, potentially leading to novel and diverse molecular architectures.

Reagent in Functionalization and Derivatization Strategies

The reactivity of the isothiocyanate group towards nucleophiles makes it an excellent tool for the functionalization and derivatization of various molecules, including biomolecules.

Development of Fluorescent Labeling Agents and Probes

While this compound itself is not a fluorophore, the isothiocyanate group is a common reactive moiety for attaching fluorescent dyes to proteins and other biomolecules. nih.govnih.govbroadpharm.com For instance, Fluorescein (B123965) isothiocyanate (FITC) is a widely used fluorescent labeling agent. nih.govnih.govbroadpharm.com The isothiocyanate group reacts with primary amino groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage. nih.gov

The reactivity of aryl isothiocyanates is enhanced by the presence of electron-withdrawing groups. Therefore, this compound could serve as a highly efficient, non-fluorescent linker for attaching other reporter groups to biomolecules. Alternatively, the nitro group could potentially be reduced to an amine, which could then be functionalized with a fluorophore, although this would alter the electronic properties of the system.

Application in Bioconjugation and Crosslinking Techniques for Structural Elucidation (non-clinical)

The ability of isothiocyanates to react with primary amines makes them useful reagents for bioconjugation and chemical crosslinking. nih.gov This has applications in studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The reaction of this compound with amine-containing residues on a protein surface would covalently modify the protein.

Table 2: Potential Applications in Bioconjugation

Application Target Functional Group Resulting Linkage
Protein Labeling Primary amines (e.g., Lysine) Thiourea
Crosslinking Primary amines on different proteins Thiourea

Strategies for Designing Derivatives with Tuned Reactivity

The reactivity of the isothiocyanate group in this compound is significantly influenced by the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing nitro group and the moderately electron-withdrawing fluorine atom makes the isothiocyanate carbon highly electrophilic.

Strategies for tuning the reactivity of this compound would involve modifying the substituents on the phenyl ring. For example:

Increasing Reactivity: Replacing the fluorine atom with a stronger electron-withdrawing group, such as a trifluoromethyl group, would further enhance the electrophilicity of the isothiocyanate and increase its reaction rate with nucleophiles.

Decreasing Reactivity: Replacing the nitro group with a less electron-withdrawing group, such as a cyano or a halogen group, would decrease the reactivity of the isothiocyanate. The introduction of electron-donating groups, such as methoxy or methyl, would significantly reduce its reactivity.

The position of the substituents also plays a crucial role. The ortho-nitro group in this compound exerts a strong electronic effect. Moving the nitro group to the meta or para position would alter the electronic landscape of the molecule and thus its reactivity.

Table 3: Predicted Relative Reactivity of Substituted Phenyl Isothiocyanates

Substituents Predicted Reactivity
2,4-Dinitrophenyl Isothiocyanate Very High
This compound High
4-Nitrophenyl Isothiocyanate High
4-Fluorophenyl Isothiocyanate Moderate
Phenyl Isothiocyanate Baseline

This ability to systematically tune the reactivity through synthetic modification makes substituted aryl isothiocyanates, including derivatives of this compound, valuable tools for a wide range of applications in organic synthesis and chemical biology, allowing for the precise control of reaction kinetics and selectivity.

Structure Reactivity and Structure Bioactivity Relationships of 5 Fluoro 2 Nitrophenyl Isothiocyanate and Its Analogs

Impact of Aromatic Substituents on Isothiocyanate Reactivity

The reactivity of the isothiocyanate functional group (-N=C=S) is intrinsically linked to the electronic and steric properties of its molecular scaffold. In the case of 5-Fluoro-2-nitrophenyl Isothiocyanate, the presence of both a fluoro and a nitro group on the aromatic ring significantly modulates the reactivity of the isothiocyanate moiety, primarily by influencing its electrophilic character.

Electronic Effects of Fluoro and Nitro Groups on Electrophilicity

The isothiocyanate group reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, via the central carbon atom, which is electrophilic. The electrophilicity of this carbon is highly sensitive to the electronic effects of the substituents on the phenyl ring. Both the fluorine atom at the 5-position and the nitro group at the 2-position are strongly electron-withdrawing groups.

The nitro group, in particular, exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This delocalizes the electron density from the aromatic ring and, consequently, from the isothiocyanate group, leading to a more electron-deficient and thus more electrophilic central carbon atom. Theoretical studies on substituted phenylthiocyanates have shown that electron-withdrawing substituents, such as a nitro group, can enhance the reactivity towards nucleophiles at the carbon atom of the cyano group. rsc.org The fluorine atom, being the most electronegative element, also contributes a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the isothiocyanate carbon. nih.govresearchgate.net This heightened electrophilicity suggests that this compound would be highly reactive towards biological nucleophiles.

To illustrate the influence of substituents on the electrophilicity of the isothiocyanate group, the following table provides a qualitative comparison of the expected reactivity of different substituted phenyl isothiocyanates based on the electronic effects of their substituents.

CompoundSubstituent(s)Electronic EffectExpected Relative Reactivity with Nucleophiles
Phenyl IsothiocyanateNoneNeutralBaseline
4-Aminophenyl Isothiocyanate4-AminoElectron-donatingLower
5-Fluoro-2-methylphenyl Isothiocyanate5-Fluoro, 2-MethylMixedModerate
4-Nitrophenylthiocyanate4-NitroElectron-withdrawingHigher
This compound 5-Fluoro, 2-Nitro Strongly Electron-withdrawing Highest

This table is illustrative and based on general principles of electronic effects in organic chemistry.

Steric Hindrance Considerations in Nucleophilic Attacks

While the electronic effects of the fluoro and nitro groups enhance the reactivity of the isothiocyanate, the position of the nitro group at the ortho position (C2) introduces potential steric hindrance. This steric bulk in close proximity to the isothiocyanate group could partially shield the electrophilic carbon from attack by nucleophiles, particularly larger ones.

Correlating Molecular Structure with Specific Bio-Mechanistic Interactions

The biological activity of isothiocyanates is often attributed to their ability to covalently modify proteins, thereby altering their function. The specific structural features of this compound are expected to play a crucial role in its interactions with biological targets, such as enzymes.

Influence of Structural Modifications on Enzyme Binding and Inhibition Mechanisms

Isothiocyanates are known to act as irreversible inhibitors of various enzymes by forming a covalent bond with nucleophilic residues, most commonly cysteine, in the active site or other critical regions of the protein. nih.govmdpi.com The mechanism involves the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate (B8719985) adduct.

The enhanced electrophilicity of this compound, due to its electron-withdrawing substituents, would likely lead to a more rapid rate of covalent modification of target proteins compared to unsubstituted or electron-rich phenyl isothiocyanates. This increased reactivity could translate to higher potency as an enzyme inhibitor. For instance, isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are known to inhibit glutathione (B108866) reductase by covalently modifying a cysteine residue at the active site. nih.gov

The fluoro and nitro groups can also participate in non-covalent interactions within the enzyme's binding pocket, which can influence binding affinity and specificity. The fluorine atom can engage in favorable interactions with protein backbones and is known to modulate the electronic nature of aromatic rings, potentially enhancing π-π stacking interactions. researchgate.net The nitro group, being a good hydrogen bond acceptor, could also form specific hydrogen bonds with donor residues in the binding site, further stabilizing the enzyme-inhibitor complex before covalent modification occurs. nih.gov

The following table summarizes the potential roles of the structural features of this compound in enzyme inhibition.

Structural FeaturePotential Role in Enzyme Inhibition
Isothiocyanate GroupForms covalent bonds with nucleophilic residues (e.g., cysteine), leading to irreversible inhibition. nih.gov
Phenyl RingProvides a scaffold for substituent effects and can engage in hydrophobic and π-π stacking interactions within the binding pocket.
Fluoro GroupIncreases electrophilicity of the isothiocyanate; can participate in specific fluorine-protein interactions and modulate binding affinity. nih.gov
Nitro GroupStrongly increases electrophilicity of the isothiocyanate; can act as a hydrogen bond acceptor to enhance binding affinity and specificity. nih.gov

Rational Design Principles for Modulating Molecular Probe Specificity

The high reactivity of isothiocyanates makes them valuable as molecular probes for labeling and identifying proteins with reactive nucleophilic residues. The design of specific molecular probes based on the this compound scaffold would involve leveraging its inherent reactivity and structural features.

To enhance specificity, the phenyl ring can be further modified with other functional groups that can interact with specific residues in the target protein's binding pocket. For example, incorporating a moiety that mimics the natural substrate of a target enzyme could direct the isothiocyanate to that specific protein.

Furthermore, the reactivity of the isothiocyanate can be tuned. While high reactivity is often desired for potent inhibition, for use as a selective probe, a more controlled reactivity might be necessary to avoid non-specific labeling of numerous proteins. This could be achieved by altering the position or nature of the electron-withdrawing groups. For instance, moving the nitro group to the meta or para position would still provide electronic activation but would remove the steric hindrance of the ortho position, potentially altering the selectivity profile.

Computational Validation of Structure-Reactivity and Structure-Bioactivity Hypotheses

Computational chemistry provides powerful tools to investigate and validate the hypotheses regarding the structure-reactivity and structure-bioactivity relationships of molecules like this compound.

Density Functional Theory (DFT) calculations can be employed to quantify the electrophilicity of the isothiocyanate carbon. researchgate.netnih.gov By calculating properties such as the electrostatic potential surface and frontier molecular orbital energies (LUMO), the reactivity of this compound can be compared with that of other substituted isothiocyanates. Such studies can provide a theoretical basis for the expected increase in reactivity due to the fluoro and nitro groups. rsc.org Information-theoretic quantities from DFT can also be used to examine reactivity properties in electrophilic aromatic substitutions. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target enzyme. nih.govnih.gov These simulations can reveal potential non-covalent interactions, such as hydrogen bonds involving the nitro group and favorable contacts with the fluorine atom, that contribute to binding affinity and specificity. Docking studies can also assess the proximity of the isothiocyanate group to nucleophilic residues in the active site, providing insights into the likelihood and stereochemistry of the covalent reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the covalent modification of the enzyme by the isothiocyanate. These calculations can elucidate the reaction mechanism and determine the activation energy for the formation of the dithiocarbamate adduct, providing a quantitative measure of the compound's inhibitory potency.

The following table outlines computational methods and their application in validating hypotheses about this compound.

Computational MethodApplicationHypothesis to be Validated
Density Functional Theory (DFT)Calculation of electronic properties (e.g., electrostatic potential, LUMO energy). nih.govThe fluoro and nitro groups increase the electrophilicity and reactivity of the isothiocyanate group.
Molecular DockingPrediction of binding pose and non-covalent interactions in an enzyme active site. documentsdelivered.comThe fluoro and nitro groups contribute to binding affinity and specificity through specific interactions with the protein.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulation of the covalent reaction between the isothiocyanate and an enzyme's nucleophilic residue.The compound acts as an irreversible inhibitor by forming a covalent bond with the target enzyme.
Quantitative Structure-Activity Relationship (QSAR)Development of models correlating structural features with biological activity for a series of analogs.The electronic and steric properties of the substituents on the phenyl ring are key determinants of inhibitory potency.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of 5-Fluoro-2-nitrophenyl Isothiocyanate

The synthesis of this compound, while not extensively documented, can be inferred from established methods for preparing substituted phenyl isothiocyanates. A plausible synthetic route would likely commence from a readily available starting material such as 5-fluoro-2-nitroaniline (B53378).

One common method for the synthesis of aryl isothiocyanates involves the use of thiophosgene (B130339) (CSCl₂) or its surrogates. However, due to the high toxicity of thiophosgene, alternative, safer methods have been developed. A two-step, one-pot reaction is a viable approach, where the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then decomposed to the isothiocyanate using a desulfurating agent.

A potential synthetic pathway is outlined below:

Step 1: Formation of Dithiocarbamate Salt: 5-Fluoro-2-nitroaniline would be reacted with carbon disulfide (CS₂) in the presence of a suitable base, such as triethylamine (B128534) or sodium hydroxide (B78521), to form the corresponding dithiocarbamate salt.

Step 2: Desulfurization: The dithiocarbamate salt can then be treated with a desulfurating agent to yield this compound. Various reagents can be employed for this step, including tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), or trifluoromethanesulfonyl chloride with triphenylphosphine (B44618) and sodium iodide. organic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the amine on the carbon disulfide, followed by deprotonation to form the dithiocarbamate anion. The subsequent step involves the elimination of a sulfur-containing byproduct, facilitated by the desulfurating agent, to generate the isothiocyanate functional group. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to influence the reactivity of the starting amine and the stability of the intermediates.

For electron-deficient amines, such as 4-nitroaniline (B120555), a two-step process where the intermediate thiocarbamate is isolated before decomposition has been shown to be efficient. chemrxiv.org This approach could be advantageous for the synthesis of this compound to optimize the yield.

Table 1: Comparison of Synthetic Methods for Aryl Isothiocyanates

MethodReagentsAdvantagesDisadvantages
Thiophosgene MethodThiophosgene (CSCl₂)High reactivityHighly toxic and corrosive
Dithiocarbamate DecompositionAmine, CS₂, Base, Desulfurating AgentAvoids thiophosgene, milder conditionsMay require optimization of the desulfurating agent
Phenyl ChlorothionoformateAmine, Phenyl Chlorothionoformate, BaseEfficient for a broad range of aminesCan be a one-pot or two-step process

Emerging Applications in Chemical and Biological Research

While specific applications for this compound have not been reported, the broader class of fluorinated and nitrated isothiocyanates exhibits a range of promising applications in chemical and biological research. mdpi.comfoodandnutritionjournal.org

In chemical research , isothiocyanates are versatile intermediates for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. mdpi.com The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These derivatives serve as important scaffolds in drug discovery and materials science. The presence of the fluorine atom and the nitro group in this compound would modulate the reactivity of the isothiocyanate group and could be exploited for the synthesis of novel compounds with unique properties. For instance, the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. chemxyne.com

In biological research , isothiocyanates are well-known for their anticancer and antimicrobial properties. foodandnutritionjournal.orgnih.gov Many naturally occurring isothiocyanates found in cruciferous vegetables have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. foodandnutritionjournal.org The mechanism of action is often attributed to their ability to generate reactive oxygen species and modulate various signaling pathways. While the biological activity of this compound has not been investigated, its structural features suggest potential for biological activity. For example, 4-nitrophenyl isothiocyanate has been used in the synthesis of compounds with potential anticancer activity. sigmaaldrich.com The introduction of a fluorine atom could further enhance such properties.

Table 2: Potential Applications of Substituted Phenyl Isothiocyanates

FieldApplicationRationale
Medicinal ChemistryAnticancer agents, Antimicrobial agentsIsothiocyanate moiety is a known pharmacophore. Fluorine can enhance potency and metabolic stability.
Chemical SynthesisSynthesis of heterocycles (thioureas, thiocarbamates)Reactive electrophilic center for nucleophilic attack.
Materials SciencePolymer synthesis, Functional coatingsThe isothiocyanate group can participate in polymerization reactions.
Fluorescent ProbesLabeling of biomoleculesAnalogs like fluorescein (B123965) isothiocyanate are used for fluorescent labeling. nih.gov

Prospective Avenues for Further Exploration in Computational Chemistry and Advanced Material Science

The unique electronic properties imparted by the fluoro and nitro substituents make this compound an interesting candidate for computational and materials science studies.

In computational chemistry , density functional theory (DFT) calculations could be employed to investigate the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can provide insights into the reaction mechanisms of its synthesis and its reactivity towards nucleophiles. Molecular docking simulations could be used to predict its binding affinity to various biological targets, such as enzymes or receptors, which could guide the design of new therapeutic agents. nih.govnih.gov Computational analysis of related isothiocyanates has been used to predict their inhibitory activity on certain enzymes. nih.gov

Challenges and Opportunities in the Field of Fluorinated and Nitrated Isothiocyanate Research

The field of fluorinated and nitrated isothiocyanate research presents both challenges and significant opportunities.

Challenges:

Synthesis: The synthesis of highly functionalized isothiocyanates, particularly those with strong electron-withdrawing groups, can be challenging. chemrxiv.org Reaction conditions need to be carefully optimized to achieve good yields and avoid side reactions. The handling of some reagents, such as thiophosgene, poses significant safety risks.

Stability: Isothiocyanates can be sensitive to moisture and may hydrolyze over time. The presence of activating groups like the nitro group might affect their long-term stability and storage requirements.

Limited Commercial Availability: Many specifically substituted isothiocyanates, including this compound, are not readily available commercially, which can hinder research efforts.

Opportunities:

Novel Drug Candidates: The combination of the isothiocyanate pharmacophore with fluorine and nitro groups offers a promising strategy for the development of new drug candidates with enhanced efficacy and improved pharmacokinetic profiles. chemxyne.comnih.gov There is a vast chemical space to be explored by varying the substitution pattern on the phenyl ring.

Advanced Materials: The unique electronic and reactive properties of these compounds can be harnessed to create novel polymers, sensors, and other advanced materials with tailored functionalities.

Mechanistic Insights: Further investigation into the synthesis and reactivity of these compounds can provide deeper mechanistic insights into the role of fluorine and nitro groups in modulating chemical reactions, which can be applied to the design of other functional molecules.

This compound represents a largely unexplored compound at the intersection of several important classes of organic molecules. While direct experimental data is scarce, an analysis of related compounds provides a framework for understanding its potential synthesis, reactivity, and applications. The combination of the versatile isothiocyanate functional group with the unique electronic properties of fluorine and nitro substituents makes it a compelling target for future research in medicinal chemistry, materials science, and computational chemistry. Overcoming the synthetic challenges and exploring the full potential of this and related compounds will undoubtedly contribute to the advancement of these fields.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-fluoro-2-nitrophenyl isothiocyanate, and how can its purity be validated?

  • Methodological Answer : A common approach involves intramolecular cyclization of thioureas derived from 4-substituted 3-fluoro-anilines and isothiocyanates. For purity validation, combine chromatographic (HPLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and IR spectroscopy verify functional groups (e.g., -N=C=S at ~2050 cm⁻¹ in IR). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ ~7.0–8.5 ppm) and confirm the isothiocyanate group via absence of amine signals.
  • IR Spectroscopy : Detect the -N=C=S stretch (~2050–2100 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS or EI-MS to observe molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C₇H₃FN₂O₂S) with ≤0.3% deviation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Follow hazardous waste guidelines (e.g., incineration with scrubbers for SO₂/NOₓ control) .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what factors influence regioselectivity?

  • Methodological Answer : The isothiocyanate group (-N=C=S) reacts with amines, alcohols, or thiols to form thioureas, thiazolidinones, or disulfides. Regioselectivity is controlled by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the electrophilic carbon.
  • Steric Effects : Bulky substituents on the nucleophile may direct reactivity to the less hindered site.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization in heterocycle synthesis .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Temperature Control : Maintain ≤0°C during thiophosgene reactions to minimize side products.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps.
  • Workup : Extract with dichloromethane (DCM) to isolate the product from aqueous byproducts.
  • Gibbs Free Energy Analysis : Computational modeling (DFT) predicts optimal reaction conditions (e.g., ΔG‡ < 80 kJ/mol for favorable kinetics) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Chromatographic Resolution : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/0.1% formic acid) to separate nitroso or dithiocarbamate impurities.
  • Detection Limits : Employ tandem MS (MRM mode) for impurities <0.1% (ICH Q3A guidelines).
  • Stability Testing : Monitor hydrolytic degradation (e.g., thiourea formation) under accelerated conditions (40°C/75% RH) .

Q. How is this compound applied in drug discovery and biochemical studies?

  • Methodological Answer :

  • Bioconjugation : React with lysine residues to label proteins for fluorescence microscopy (analogous to FITC derivatives in ).
  • Anticancer Agents : Couple with pyridine or quinazoline scaffolds via Suzuki-Miyaura cross-coupling to enhance cytotoxicity (IC₅₀ < 10 µM in HeLa cells).
  • Enzyme Inhibition : Form covalent adducts with cysteine proteases (e.g., caspase-3) to study apoptotic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.